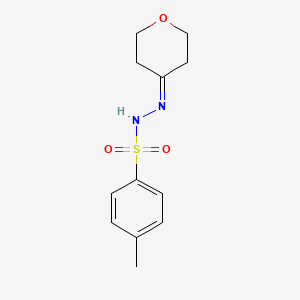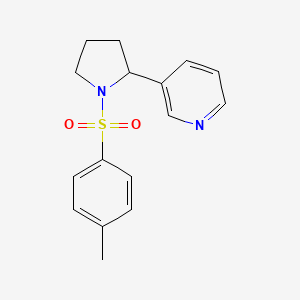
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide
Overview
Description
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPBH is a yellow crystalline powder with a molecular formula of C14H13N3O3S and a molecular weight of 311.34 g/mol.
Mechanism of Action
The mechanism of action of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. This compound has also been reported to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. In animal studies, this compound has been found to exhibit antitumor activity and reduce the severity of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. However, this compound has some limitations, including its relatively low yield in the synthesis process and its limited availability in the market. Moreover, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research on 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide. One direction is to investigate the mechanism of action of this compound in more detail, to better understand its potential therapeutic applications. Another direction is to explore the use of this compound in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Moreover, the use of this compound in agriculture and material science may also be further explored, to develop novel applications in these fields.
Scientific Research Applications
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been reported to have anti-inflammatory and antioxidant effects. In agriculture, this compound has been studied for its potential use as a plant growth regulator and pesticide. In material science, this compound has been used as a building block for the synthesis of novel organic materials.
properties
IUPAC Name |
4-methyl-N-(oxan-4-ylideneamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(15,16)14-13-11-6-8-17-9-7-11/h2-5,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSKHRTTAZWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)
![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)

![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)

